1-Boc-3-cyanoazetidine

Descripción general

Descripción

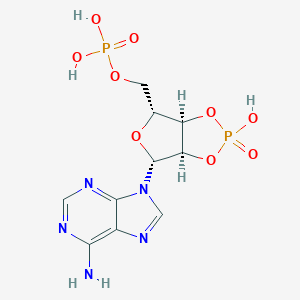

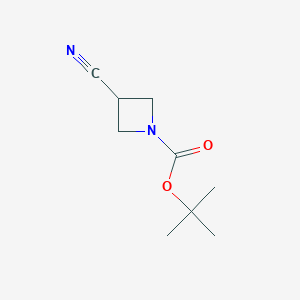

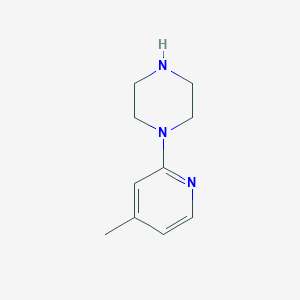

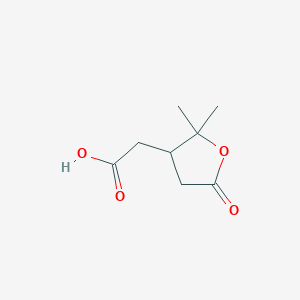

1-Boc-3-cyanoazetidine, also known as tert-Butyl 3-cyanoazetidine-1-carboxylate, is a compound with the molecular formula C9H14N2O2 . It is known for its applications in organic synthesis .

Synthesis Analysis

1-Boc-3-cyanoazetidine can be synthesized from commercially available starting materials through a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane . This method has been used to prepare a series of high-value azetidine-3-carboxylic acid derivatives .Molecular Structure Analysis

The molecular structure of 1-Boc-3-cyanoazetidine is characterized by its tert-butyl and cyano functional groups . The molecular weight is 182.22 Da .Chemical Reactions Analysis

1-Boc-3-cyanoazetidine can be used as a reagent or reactant for the preparation of pyridinylmethanol derivatives as TRPV3 antagonists . It can also be used for the preparation of substituted pyridines via nucleophilic aromatic substitution of cyanopyridines with disubstituted esters and nitriles .Physical And Chemical Properties Analysis

1-Boc-3-cyanoazetidine has a density of 1.1±0.1 g/cm3, a boiling point of 290.2±33.0 °C at 760 mmHg, and a flash point of 129.3±25.4 °C . It has 4 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis of Azetidine Derivatives

“1-Boc-3-cyanoazetidine” serves as a versatile building block in the synthesis of azetidine derivatives . These derivatives are crucial in medicinal chemistry for creating compounds with potential therapeutic effects. The cyano group in the structure allows for further functionalization, leading to a variety of azetidine-based compounds.

Pharmacological Research

In pharmacology, “1-Boc-3-cyanoazetidine” is used for the preparation and structure-activity relationship (SAR) studies of pyridinylmethanol derivatives as TRPV3 antagonists . These antagonists are investigated for their potential to treat various dermatological conditions, showcasing the compound’s role in developing new therapeutic agents.

Organic Synthesis

This compound is employed as a reactant in organic synthesis, particularly in the preparation of substituted pyridines through nucleophilic aromatic substitution reactions . Substituted pyridines are important in the development of drugs and agrochemicals, highlighting the industrial significance of “1-Boc-3-cyanoazetidine”.

Material Science Applications

In material science, “1-Boc-3-cyanoazetidine” can be utilized in the development of new materials with unique properties . Its reactive functional groups make it suitable for creating polymers or coatings with specific characteristics required in high-tech industries.

Biochemical Research

“1-Boc-3-cyanoazetidine” finds applications in biochemical research where it may be used to study enzyme-substrate interactions or as a building block for peptidomimetics . These studies can lead to a better understanding of biological processes and the development of biomimetic materials.

Medicinal Chemistry

In medicinal chemistry, “1-Boc-3-cyanoazetidine” is a key intermediate for the synthesis of various pharmaceutical agents . Its incorporation into drug molecules can influence the pharmacokinetic and pharmacodynamic properties, aiding in the creation of more effective medications.

Safety and Hazards

Mecanismo De Acción

Target of Action

1-Boc-3-cyanoazetidine is primarily used as a reagent or reactant in the preparation and structure-activity relationship (SAR) studies of pyridinylmethanol derivatives as TRPV3 antagonists . The TRPV3 (Transient Receptor Potential Vanilloid 3) is a non-selective cation channel that is part of the transient receptor potential channel family and is expressed predominantly in the skin .

Mode of Action

It is known to be involved in the synthesis of pyridinylmethanol derivatives, which act as antagonists to the trpv3 channel . This suggests that 1-Boc-3-cyanoazetidine may interact with its targets, leading to changes in the activity of the TRPV3 channel.

Biochemical Pathways

1-Boc-3-cyanoazetidine is also used as a reactant for the preparation of substituted pyridines via nucleophilic aromatic substitution of cyanopyridines with disubstituted esters and nitriles . This indicates that it plays a role in the biochemical pathways involved in the synthesis of these compounds.

Pharmacokinetics

Its molecular weight of 18222 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of 1-Boc-3-cyanoazetidine’s action are likely related to its role in the synthesis of pyridinylmethanol derivatives and substituted pyridines . These compounds can have various effects depending on their specific structures and targets.

Action Environment

The action, efficacy, and stability of 1-Boc-3-cyanoazetidine can be influenced by various environmental factors. For instance, it has a predicted boiling point of 290.2±33.0 °C and should be stored in a dry, room temperature environment . These factors should be considered when using 1-Boc-3-cyanoazetidine in research or industrial applications.

Propiedades

IUPAC Name |

tert-butyl 3-cyanoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFREESWPHICPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442692 | |

| Record name | 1-Boc-3-cyanoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-cyanoazetidine | |

CAS RN |

142253-54-1 | |

| Record name | 1-Boc-3-cyanoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine-3-carbonitrile, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)